Pregn-4-en-20-yn-3-one,17-(acetyloxy)-, (17a)-(9CI)
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Overview
Description
Pregn-4-en-20-yn-3-one,17-(acetyloxy)-, (17a)-(9CI) is a synthetic steroid belonging to the class of organic compounds known as androgens and derivatives. These compounds are characterized by their ability to favor the development of masculine characteristics. This particular compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The preparation of Pregn-4-en-20-yn-3-one,17-(acetyloxy)-, (17a)-(9CI) involves several synthetic routes. One common method starts from commercially available precursors and involves multiple steps of chemical reactions, including acetylation and hydroxylation. The reaction conditions typically require specific catalysts and controlled environments to ensure the desired product is obtained with high purity . Industrial production methods often scale up these laboratory procedures, optimizing reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
Pregn-4-en-20-yn-3-one,17-(acetyloxy)-, (17a)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pregn-4-en-20-yn-3-one,17-(acetyloxy)-, (17a)-(9CI) has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroid compounds.
Biology: It is used to study the effects of androgens on cellular processes.
Industry: It is used in the production of various pharmaceutical products.
Mechanism of Action
The mechanism of action of Pregn-4-en-20-yn-3-one,17-(acetyloxy)-, (17a)-(9CI) involves its interaction with androgen receptors in the body. Upon binding to these receptors, it modulates the expression of specific genes involved in the development of masculine characteristics. The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in regulating various physiological processes .
Comparison with Similar Compounds
Pregn-4-en-20-yn-3-one,17-(acetyloxy)-, (17a)-(9CI) can be compared with other similar compounds, such as:
3-Oxo-19-norpregn-4-en-20-yn-17-yl acetate: This compound has similar structural features but differs in its specific functional groups and biological activity.
17α-Ethinyl-19-nortestosterone acetate: This compound is another synthetic steroid with distinct chemical properties and applications.
The uniqueness of Pregn-4-en-20-yn-3-one,17-(acetyloxy)-, (17a)-(9CI) lies in its specific chemical structure, which imparts unique biological activities and makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C23H30O3 |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-17-ethynyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H30O3/c1-5-23(26-15(2)24)13-10-20-18-7-6-16-14-17(25)8-11-21(16,3)19(18)9-12-22(20,23)4/h1,14,18-20H,6-13H2,2-4H3/t18-,19+,20+,21+,22+,23-/m1/s1 |
InChI Key |
AIBWHDYZKNWYQQ-DTILQVPTSA-N |
Isomeric SMILES |
CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C#C |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C#C |
Origin of Product |
United States |
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